4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide
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Overview
Description
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide is a complex organic compound that features a benzo[de]isoquinoline core with nitro and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide typically involves multi-step organic reactions One common approach is to start with the benzo[de]isoquinoline core, which can be synthesized through a series of condensation reactionsThe sulfonamide group is introduced through sulfonation followed by amide formation with 3-methylphenylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for nitration and sulfonation steps, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and DNA. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The sulfonamide group can form hydrogen bonds with proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-(4-BU-PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-BENZO(DE)ISOQUINOLINE-6-CARBOXYLIC ACID: Similar benzo[de]isoquinoline core with different functional groups.
1,3-Dioxo-1H,3H-benzo[de]isochromene-6-sulfonic acid: Similar core structure with sulfonic acid group.
Uniqueness
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide is unique due to the combination of nitro and sulfonamide groups on the benzo[de]isoquinoline core, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C25H16N4O8S |
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Molecular Weight |
532.5 g/mol |
IUPAC Name |
4-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C25H16N4O8S/c1-14-3-2-4-16(9-14)26-38(36,37)20-7-5-17(6-8-20)27-24(30)21-12-18(28(32)33)10-15-11-19(29(34)35)13-22(23(15)21)25(27)31/h2-13,26H,1H3 |
InChI Key |
UGWZFFVYAYCZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC(=CC5=CC(=CC(=C54)C3=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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